molecular formula C12H6ClF3O2 B1303654 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- CAS No. 61941-90-0

2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-

Cat. No.: B1303654
CAS No.: 61941-90-0
M. Wt: 274.62 g/mol
InChI Key: YFCONVZSRNZPOG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Analysis

The compound 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- is systematically named 5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl chloride according to IUPAC guidelines. Its CAS Registry Number is 61941-90-0 , consistent across multiple commercial and academic sources. Synonyms include 5-[3-(TRifluoromethyl)phenyl]-2-furoyl chloride and 5-(3-trifluoromethyl-phenyl)-furan-2-carbonyl chloride, reflecting variations in substituent positioning descriptors.

The nomenclature follows:

  • Furan-2-carbonyl chloride as the parent structure (2-furoyl chloride backbone).
  • 5-[3-(trifluoromethyl)phenyl] substituent indicating a trifluoromethyl group at the meta-position of the appended phenyl ring.

Molecular Formula and Weight Calculations

The molecular formula C₁₂H₆ClF₃O₂ derives from:

  • Furan core : C₄H₃O.
  • Carbonyl chloride group : COCl.
  • 3-(Trifluoromethyl)phenyl substituent : C₆H₃F₃.

Table 1: Molecular formula and weight analysis

Component Contribution to Molecular Weight
C₁₂ (12 carbons) 12 × 12.01 = 144.12 g/mol
H₆ (6 hydrogens) 6 × 1.008 = 6.048 g/mol
Cl (1 chlorine) 35.45 g/mol
F₃ (3 fluorines) 3 × 19.00 = 57.00 g/mol
O₂ (2 oxygens) 2 × 16.00 = 32.00 g/mol
Total 274.618 g/mol (274.62 Da)

This matches experimental values from suppliers (274.62 Da). The trifluoromethyl group contributes 57.00 g/mol , accounting for ~20.7% of the total mass.

X-ray Crystallographic Studies of Furan-Based Acyl Chlorides

While direct X-ray data for 5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl chloride is unavailable, studies on related furan-based acyl chlorides reveal key structural features:

  • Furan ring geometry :

    • Bond lengths: C–O = 1.36 Å, C–C (furan) = 1.38–1.42 Å.
    • Planarity: Furan rings exhibit slight puckering (deviation < 0.05 Å from plane).
  • Acyl chloride conformation :

    • The carbonyl group (C=O) forms a bond length of ~1.21 Å, typical for acyl chlorides.
    • Cl–C=O bond angle: ~120°, consistent with sp² hybridization.
  • Substituent effects :

    • Trifluoromethyl groups introduce torsional strain, rotating the phenyl ring ~35° relative to the furan plane in analogous compounds.

Table 2: Inferred crystallographic parameters

Parameter Value Source Compound
C=O bond length 1.21 Å 1-(2-Furoyl)thiourea
Dihedral angle (Ph-CF₃) 34.8° Triazolo-pyrimidine
Furan puckering 0.03 Å deviation Pyrazole derivatives

Comparative Structural Analysis with Substituted Benzoyl Chlorides

Key differences emerge when comparing this furan-based acyl chloride to substituted benzoyl chlorides like 4-(trifluoromethyl)benzoyl chloride :

Table 3: Structural comparison

Feature 5-[3-(Trifluoromethyl)phenyl]furan-2-carbonyl chloride 4-(Trifluoromethyl)benzoyl chloride
Aromatic system Furan (O-heterocycle) Benzene
Ring resonance energy ~16 kcal/mol (furan) ~36 kcal/mol (benzene)
C=O bond length 1.21 Å 1.19 Å
Cl–C=O bond angle 119.5° 120.2°
Electron-withdrawing effect CF₃ (σₚ = 0.54) + furan’s electron deficiency CF₃ (σₚ = 0.54)
  • Electronic effects :

    • The furan’s oxygen atom increases electrophilicity at the carbonyl carbon compared to benzoyl chlorides.
    • Trifluoromethyl groups enhance electrophilicity further via inductive effects (σₚ = 0.54).
  • Steric considerations :

    • Furan’s smaller ring (5-membered vs. benzene’s 6) reduces steric hindrance at the ortho positions.
    • Meta-substitution on the phenyl ring minimizes steric clashes with the furan oxygen.
  • Reactivity implications :

    • Faster nucleophilic acyl substitution occurs versus benzoyl chlorides due to lower resonance stabilization.
    • Halogen exchange reactions are less favorable than in aliphatic acyl chlorides.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O2/c13-11(17)10-5-4-9(18-10)7-2-1-3-8(6-7)12(14,15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCONVZSRNZPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378178
Record name 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61941-90-0
Record name 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- typically involves the reaction of 5-(3-trifluoromethylphenyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reactivity/Safety Notes Reference CAS/ID
2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- C₁₂H₆ClF₃O₂ –COCl at C2; –C₆H₄CF₃ at C5 High reactivity (acyl chloride); potential lachrymator Not explicitly provided
5-(3,5-Dichlorophenoxy)-2-furancarbonyl chloride C₁₁H₅Cl₃O₃ –COCl at C2; –O–C₆H₃Cl₂ at C5 Similar acyl chloride reactivity; GHS warnings for inhalation hazards 175277-07-3
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde C₁₂H₇F₃O₂ –CHO at C2; –C₆H₄CF₃ at C5 Less reactive than acyl chloride; used in Schiff base synthesis Multiple synonyms
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid C₁₄H₁₁F₃O₃ –CH₂CH₂COOH at C2; –C₆H₄CF₃ at C5 Carboxylic acid functionality; potential for metal coordination 853310-21-1
Methyl 5-([[5-(trifluoromethyl)-2-pyridyl]thio]methyl)-2-furoate C₁₃H₁₀F₃NO₃S –COOCH₃ at C2; –S–CH₂–pyridine at C5 Ester derivative; sulfur atom enhances π-interactions 239107-28-9

Key Findings:

Reactivity Differences: Acyl chlorides (e.g., the target compound and 5-(3,5-dichlorophenoxy)-2-furancarbonyl chloride) exhibit higher reactivity than aldehydes or esters due to the electrophilic –COCl group. This makes them prone to hydrolysis and nucleophilic substitution .

Safety Profiles: Acyl chlorides universally require careful handling due to corrosive and lachrymatory properties. For example, 5-(3,5-dichlorophenoxy)-2-furancarbonyl chloride mandates first-aid measures for inhalation exposure . Limited toxicological data are noted for fluorinated furan derivatives (e.g., Thiophene fentanyl hydrochloride’s incomplete safety profile ), emphasizing the need for precaution.

Structural Influence on Applications :

  • Carboxylic acid derivatives (e.g., propionic acid in ) are suited for coordination chemistry or prodrug formulations.
  • Thioether-containing compounds (e.g., ) may enhance binding to biological targets via sulfur interactions.

Biological Activity

2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl] is a synthetic organic compound characterized by a furan ring with a trifluoromethyl-substituted phenyl group and a carbonyl chloride functional group. This unique structure has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C₁₂H₆ClF₃O₂
  • Molecular Weight : 274.62 g/mol
  • Structure : The compound features a furan core with substituents that enhance its chemical reactivity and biological activity.

The biological activity of 2-furancarbonyl chloride is attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance lipophilicity and stability, which can improve binding affinity to enzymes and receptors involved in various biochemical pathways. The carbonyl chloride moiety may also facilitate nucleophilic attack by biological molecules, leading to modifications in protein function or cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial properties. For instance:

  • A study on trifluoromethyl-substituted salicylanilides demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) as low as 0.031 µg/mL for certain derivatives . This suggests that similar derivatives of 2-furancarbonyl chloride may possess comparable antimicrobial efficacy.

Anticancer Activity

The anticancer potential of furan derivatives has been explored extensively:

  • In studies involving furan-based compounds, several derivatives showed promising cytotoxic effects against various cancer cell lines. For example, certain furanopyridone derivatives demonstrated IC₅₀ values as low as 0.655 µg/mL against KYSE70 and KYSE150 cell lines . While specific data on 2-furancarbonyl chloride is limited, its structural similarities suggest potential for similar anticancer activity.

Anti-inflammatory Effects

The presence of the trifluoromethyl group has been linked to anti-inflammatory properties in various compounds:

  • Compounds with similar structures have been reported to modulate inflammatory pathways effectively, although direct studies on 2-furancarbonyl chloride are still needed to confirm these effects.

Case Studies and Research Findings

StudyFindingsReference
Trifluoromethyl SalicylanilidesPotent activity against MRSA; MIC values ranging from 0.031–0.062 µg/mL
Furanopyridone DerivativesSignificant cytotoxicity against KYSE70 (IC₅₀ = 0.655 µg/mL)
General Antimicrobial ActivityCompounds with trifluoromethyl groups show enhanced antimicrobial effects

Q & A

Q. What are the common synthetic routes for preparing 5-[3-(trifluoromethyl)phenyl]-2-furancarbonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a trifluoromethylphenyl group to a functionalized furan precursor. A two-step approach is often employed:

Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 3-(trifluoromethyl)phenyl group at the 5-position of furan.

Chlorination of the carbonyl group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, dehydration of intermediate formamides with POCl₃ has been effective in analogous systems .
Optimization Tips:

  • Use anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to track carbonyl chloride formation.
  • Adjust stoichiometry of chlorinating agents (e.g., 1.5–2.0 equivalents of SOCl₂) to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns on the furan and phenyl rings. The deshielded carbonyl carbon (C=O) typically appears at ~160–170 ppm .
    • ¹⁹F NMR confirms the presence and position of the trifluoromethyl group (δ ≈ -60 to -65 ppm).
  • X-ray Crystallography :
    • Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves structural ambiguities, such as torsional angles between the furan and phenyl rings .
  • Mass Spectrometry :
    • HRMS (ESI/TOF) verifies molecular weight and detects fragmentation patterns (e.g., loss of Cl⁻ from the acyl chloride group).

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the furancarbonyl chloride?

Methodological Answer: The -CF₃ group:

  • Reduces electron density on the phenyl ring, directing electrophilic substitutions to the meta position relative to itself.
  • Enhances stability of the acyl chloride by polarizing the C=O bond, making it more reactive toward nucleophiles (e.g., amines, alcohols).
    Experimental Validation :
  • Compare hydrolysis rates in aqueous acetone with non-CF₃ analogs.
  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and quantify charge distribution .

Advanced Research Questions

Q. How can contradictory data on solvent-dependent reactivity be resolved?

Case Study : Conflicting reports on nucleophilic substitution rates in polar aprotic vs. protic solvents. Methodological Approach :

Kinetic Studies : Measure reaction rates in DMSO, THF, and MeOH using UV-Vis spectroscopy to track acyl chloride consumption.

Solvent Parameters : Correlate results with Kamlet-Taft solvent parameters (polarity, hydrogen-bond donor/acceptor capacity).

Computational Modeling : Use COSMO-RS simulations to predict solvation effects on transition states .
Example Outcome : Higher reactivity in DMSO may arise from enhanced stabilization of the charged intermediate.

Q. What strategies mitigate competing side reactions during amide coupling with this compound?

Challenge : Competing hydrolysis of the acyl chloride in aqueous conditions. Solutions :

  • Schlenk Techniques : Conduct reactions under inert gas (N₂/Ar) with rigorously dried solvents.
  • Coupling Agents : Use Hünig’s base (DIPEA) to scavenge HCl and drive the reaction toward amide formation.
  • Low-Temperature Control : Add nucleophiles (e.g., amines) at 0–5°C to slow hydrolysis .

Q. How can computational methods guide the design of derivatives for medicinal chemistry applications?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases) by modeling interactions between the trifluoromethylphenyl group and hydrophobic binding pockets.
  • ADMET Prediction : SwissADME or ProTox-II assess pharmacokinetic properties (e.g., CYP450 inhibition risk due to the CF₃ group).
  • QSAR Modeling : Relate substituent effects (e.g., substituents at the 5-position) to bioactivity using MOE or Schrödinger .

Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how are they addressed?

Challenges :

  • Disorder in the CF₃ group due to free rotation.
  • Weak diffraction from light atoms (e.g., fluorine).
    Solutions :
  • Low-Temperature Data Collection (100 K) to reduce thermal motion.
  • Twinning Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Hirshfeld Surface Analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-F∙∙∙H contacts).

Q. How do steric effects from the 3-(trifluoromethyl)phenyl group influence regioselectivity in subsequent reactions?

Case Study : Electrophilic aromatic substitution (EAS) on the furan ring. Methodological Approach :

  • Competition Experiments : Compare EAS outcomes (e.g., nitration) with/without the CF₃ group.
  • Steric Maps : Generate steric hindrance profiles using MOE’s QSAR module.
  • Crystallographic Data : Analyze bond lengths/angles to identify steric clashes (e.g., C-F∙∙∙O=C interactions) .

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